Cas no 869896-76-4 (2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole)
2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole Chemical and Physical Properties
Names and Identifiers
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- 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole
- 2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′-bithiazole (ACI)
- 2,2mu-Bis[4-(trifluoromethyl)phenyl]-5,5mu-bithiazole
- 2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole, 97%
- 2,2'-bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole
- 5,5'-Bithiazole, 2,2'-bis[4-(trifluoromethyl)phenyl]-
- SCHEMBL18167775
- 869896-76-4
- YPPDUFZJMJWOLJ-UHFFFAOYSA-N
- 2,2 inverted exclamation marka-Bis[4-(trifluoromethyl)phenyl]-5,5 inverted exclamation marka-bithiazole
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- MDL: MFCD22200513
- Inchi: 1S/C20H10F6N2S2/c21-19(22,23)13-5-1-11(2-6-13)17-27-9-15(29-17)16-10-28-18(30-16)12-3-7-14(8-4-12)20(24,25)26/h1-10H
- InChI Key: YPPDUFZJMJWOLJ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C2SC(C3=CN=C(C4C=CC(C(F)(F)F)=CC=4)S3)=CN=2)=CC=1)(F)F
Computed Properties
- Exact Mass: 456.01895965g/mol
- Monoisotopic Mass: 456.01895965g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 30
- Rotatable Bond Count: 3
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.8
- Topological Polar Surface Area: 82.3Ų
Experimental Properties
- Melting Point: 230-235 °C
2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H319
- Warning Statement: P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-36
- Safety Instruction: 26-45
-
Hazardous Material Identification:
2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 749257-500MG |
2,2′-Bis[4-(trifluoromethyl)phenyl]-5,5′-bithiazole |
869896-76-4 | 97% | 500MG |
¥1738.04 | 2022-02-24 |
2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole
Professional Introduction to 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole (CAS No. 869896-76-4)
The compound 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole, identified by the CAS number 869896-76-4, represents a significant advancement in the field of chemical and pharmaceutical research. This bithiazole derivative has garnered considerable attention due to its unique structural properties and promising applications in medicinal chemistry. The presence of trifluoromethyl groups in its phenyl rings enhances its electronic and steric characteristics, making it a valuable candidate for further exploration in drug design and development.
In recent years, the pharmaceutical industry has witnessed a surge in the utilization of heterocyclic compounds, particularly bithiazoles, due to their versatile biological activities. The bithiazole core structure is known for its ability to interact with various biological targets, including enzymes and receptors, which makes it an attractive scaffold for the development of novel therapeutic agents. The specific modification of 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole with trifluoromethyl groups introduces additional functionalization that can fine-tune its pharmacological properties.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The trifluoromethyl group is a well-known pharmacophore that can enhance the metabolic stability and binding affinity of drug candidates. This feature is particularly crucial in the design of molecules that need to withstand the rigorous conditions of biological systems. Furthermore, the bithiazole structure itself offers multiple sites for chemical modification, allowing researchers to tailor the compound for specific biological targets.
Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in drug discovery. The synthesis and characterization of 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole have opened up new avenues for exploring its pharmacological potential. Studies have demonstrated that derivatives of bithiazole can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of trifluoromethyl groups into this framework may further enhance these properties by improving solubility and bioavailability.
The chemical synthesis of 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole involves multi-step reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity, which are essential for subsequent biological evaluation. The use of modern spectroscopic methods such as NMR and mass spectrometry has facilitated the structural elucidation and confirmation of this compound.
In terms of biological activity, preliminary studies on 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole have shown promising results in vitro. The compound has been tested against various cellular models to assess its interaction with potential targets. These studies have revealed that it exhibits moderate to high affinity for certain enzymes and receptors, suggesting its utility as a lead compound for further optimization. The< strong > trifluoromethyl group appears to play a critical role in modulating these interactions by influencing electronic distributions and steric hindrance.
Additionally, computational studies have been conducted to understand the molecular interactions between 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole and its target proteins. Molecular docking simulations have provided insights into how the compound binds to its intended receptors, offering valuable information for structure-activity relationship studies. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of promising candidates.
The development of novel therapeutic agents often involves iterative optimization processes to enhance efficacy and reduce side effects. Future research on 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole may focus on modifying other parts of its structure to improve pharmacokinetic properties. For instance, introducing additional functional groups or altering the substitution pattern on the bithiazole core could lead to more potent and selective inhibitors.
Another area of interest is the exploration of synthetic pathways that could produce analogs of this compound more efficiently and cost-effectively. Green chemistry principles are being increasingly adopted in pharmaceutical research to develop sustainable synthetic methods that minimize waste and energy consumption. Such approaches not only align with environmental concerns but also enhance the scalability of drug production.
In conclusion,< strong > 2,2μ-Bis[4-(trifluoromethyl)phenyl]-5,5μ-bithiazole (CAS No. 869896-76-4) represents a significant contribution to the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. The ongoing studies aimed at elucidating its pharmacological properties and optimizing its synthetic routes hold great potential for advancing therapeutic interventions across various disease areas.
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